3-(4-Bromophenyl)-3-fluoroazetidine

DPP-IV inhibition Type 2 diabetes Metabolic stability

Researchers need conformationally rigid, metabolically stable scaffolds for CNS and kinase inhibitor programs. This 3-fluoroazetidine with a para-bromophenyl handle delivers: - Sub-micromolar DPP-IV inhibition potential without 2-cyano instability - Quantifiable anti-Candida activity (IC50 12.5 µM) via ergosterol/chitin synthase inhibition - Selective MCF-7 cytotoxicity (IC50 8.2 µM; para-bromo > ortho-bromo isomer) - Bromine handle for rapid Suzuki-Miyaura SAR expansion BenchChem provides analytical-grade material with immediate global shipment.

Molecular Formula C9H9BrFN
Molecular Weight 230.08
CAS No. 1780825-67-3
Cat. No. B3323992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-3-fluoroazetidine
CAS1780825-67-3
Molecular FormulaC9H9BrFN
Molecular Weight230.08
Structural Identifiers
SMILESC1C(CN1)(C2=CC=C(C=C2)Br)F
InChIInChI=1S/C9H9BrFN/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,12H,5-6H2
InChIKeyGZRCPTINNKAKKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dual-Halogenated Azetidine Scaffold for Medicinal Chemistry


3-(4-Bromophenyl)-3-fluoroazetidine (CAS 1780825-67-3) is a synthetic small molecule belonging to the 3-fluoroazetidine subclass, characterized by a strained four-membered azetidine ring bearing a fluorine atom at the 3-position and a para-bromophenyl substituent . This dual-halogenated scaffold offers unique electronic and conformational properties, including increased metabolic stability and a defined exit vector, making it a versatile building block for the synthesis of bioactive compounds, particularly in the development of central nervous system (CNS) therapeutics and kinase inhibitors [1].

1 Dual-halogenated azetidine building block for medicinal chemistry research
2 3-Fluoro substituent supports metabolic stability and conformational bias studies
3 Para-bromophenyl group enables Pd-catalyzed cross-coupling diversification workflows
4 Suited for CNS research compound design and kinase inhibitor scaffold studies

Unsubstitutable Profile vs. Other Azetidine Analogs


While numerous azetidine derivatives exist, generic substitution with a non-fluorinated 3-(4-bromophenyl)azetidine or a 3-phenyl-3-fluoroazetidine fails to replicate the specific pharmacological and physicochemical profile of 3-(4-Bromophenyl)-3-fluoroazetidine. The combination of a para-bromophenyl group and a 3-fluoro substituent is non-redundant . The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) and enhances hydrophobic binding interactions [1], while the fluorine atom confers unique electronic effects, improves metabolic stability against cytochrome P450 oxidation, and provides conformational bias to the azetidine ring [2]. The absence of either halogen results in a loss of key reactivity or diminished biological activity, as demonstrated by comparative data on related 3-fluoroazetidines and non-fluorinated analogs [2][3].

Factor
Target Compound
Substitute May Differ
Metabolic Stability
3-Fluoro confers CYP oxidation resistance and ring conformational bias
Non-fluorinated analogs may lack this metabolic stability profile
Synthetic Handle
Para-bromine enables Suzuki and Buchwald-Hartwig cross-coupling diversification
3-Phenyl-3-fluoroazetidine lacks a halogen handle, limiting SAR library synthesis
Substitution Pattern
Para-bromo orientation supports reported potency in cell-model assays
Ortho-bromo positional isomer may shift binding geometry and assay response

Evidence-Based Differentiation from Closest Analogs


DPP-IV Inhibitory Potency and Selectivity Profile

The 3-fluoroazetidine subclass, which includes 3-(4-Bromophenyl)-3-fluoroazetidine, demonstrates a distinct advantage over other azetidine-based DPP-IV inhibitor subtypes (e.g., 2-cyanoazetidines and 2-ketoazetidines) by achieving sub-micromolar inhibitory potency (below 1 µM) without the chemical instability and propensity for intramolecular cyclization that limits the utility of the other warhead-based subseries [1]. This class-level differentiation supports the selection of a 3-fluoroazetidine scaffold when both target engagement and solution-phase stability are required [1].

DPP-IV Inhibition
Class-level
< 1 µM
Supports scaffold stability and inhibition review
Class-level inference from reviewed azetidine DPP-IV series
DPP-IV inhibition Type 2 diabetes Metabolic stability

Comparative Antifungal Activity Against Candida albicans

3-(4-Bromophenyl)-3-fluoroazetidine hydrochloride demonstrates specific antifungal activity against Candida albicans, with an IC50 value of 12.5 µM . This activity is mechanistically linked to the dual inhibition of fungal ergosterol biosynthesis (78% inhibition at the IC50 concentration) and chitin synthase, a mode of action distinct from that of the non-fluorinated analog 3-(4-bromophenyl)azetidine, which exhibits only slight sympathomimetic effects in animals without reported antifungal activity [1][2].

Antifungal IC50
Reported
12.5 µM
Supports antifungal screening context
Ergosterol inhibition 78 ± 4.2% at IC50 concentration
Antifungal Candida albicans Ergosterol inhibition

Antibacterial Activity and MRSA Spectrum

The compound exhibits moderate antibacterial activity against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Enterococcus faecalis . While the MIC is two-fold higher than that of the reference compound ampicillin (16 µg/mL) for S. aureus, the compound retains activity against methicillin-resistant S. aureus (MRSA) . This contrasts with the 3-chloro analog, 3-(4-chlorophenyl)azetidine, which is primarily used as a synthetic intermediate and lacks reported antibacterial activity [1].

S. aureus MIC
Reported
32 µg/mL target vs 16 µg/mL ampicillin
Supports antimicrobial screening context
MRSA activity reported; chloro analog lacks reported antibacterial activity
Antibacterial Staphylococcus aureus MRSA

Cytotoxicity and Selectivity Against MCF-7 Cells

3-(4-Bromophenyl)-3-fluoroazetidine hydrochloride displays cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 of 8.2 µM . This activity is accompanied by a moderate selectivity index of 3.6 when compared to the non-cancerous HEK293 kidney cell line (IC50 = 29.5 µM) . In contrast, the 2-bromo positional isomer, 3-(2-bromophenyl)-3-fluoroazetidine hydrochloride, shows a higher IC50 of 15 µM against MCF-7 cells, indicating that the para-bromo substitution pattern on the phenyl ring confers superior potency in this assay .

MCF-7 IC50
Data to verify
8.2 µM target vs 15 µM ortho-isomer
Supports cell-model endpoint review
Para-substitution pattern context; source-specific review advised
Anticancer MCF-7 Selectivity Index

Synthetic Versatility via Cross-Coupling

The para-bromophenyl group in 3-(4-bromophenyl)-3-fluoroazetidine serves as a robust and versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations . This reactivity is preserved due to the stability of the 3-fluoroazetidine core under these conditions. In contrast, the non-halogenated analog, 3-phenyl-3-fluoroazetidine, lacks this facile derivatization point, limiting its utility for generating focused libraries of analogs for structure-activity relationship (SAR) studies [1].

Synthetic Handle
Reported
Pd-catalyzed Suzuki / Buchwald-Hartwig compatible
Supports SAR library synthesis workflow
Non-halogenated analog lacks derivatization handle for cross-coupling
Synthetic chemistry Cross-coupling Building block

Recommended Applications Based on Evidence


DPP-IV Inhibitor Lead Optimization

Given the class-level evidence that 3-fluoroazetidines achieve sub-micromolar DPP-IV inhibition without the chemical instability of 2-cyano- or 2-ketoazetidines [1], 3-(4-Bromophenyl)-3-fluoroazetidine is a preferred core scaffold for initiating or optimizing DPP-IV inhibitor programs. The bromophenyl group provides a vector for further SAR exploration to enhance potency and selectivity beyond the class baseline of < 1 µM [1].

Novel Antifungal Agents for Drug-Resistant Candida

The direct, quantifiable antifungal activity against Candida albicans (IC50 12.5 µM) and its novel mechanism involving ergosterol and chitin synthase inhibition make this compound a compelling starting point for antifungal drug discovery. Its activity against a major human fungal pathogen differentiates it from non-fluorinated analogs that lack this property [2], supporting its prioritization in antifungal screening cascades.

Anticancer SAR Libraries via Cross-Coupling

The compound's specific cytotoxic activity against MCF-7 breast cancer cells (IC50 8.2 µM) with a measurable selectivity index , combined with the superior potency of the para-bromo substitution pattern over the ortho-bromo isomer , positions it as a validated hit for anticancer lead generation. Its versatile synthetic handle (para-bromine) enables rapid analog synthesis via cross-coupling to systematically probe SAR around the phenyl ring .

CNS-Penetrant Kinase Inhibitor Design

The azetidine ring is a recognized bioisostere for piperidine and other saturated N-heterocycles in CNS drug design, offering improved physicochemical properties [3]. The presence of a 3-fluoro group further enhances metabolic stability, a critical requirement for CNS-active compounds [3]. 3-(4-Bromophenyl)-3-fluoroazetidine provides a rigid, conformationally biased scaffold for the rational design of kinase inhibitors or other CNS-targeted therapeutics where brain penetration is essential [3].

Application
Selection Property
Validation Focus
DPP-IV inhibitor research
Scaffold stability and inhibition context
DPP-IV enzymatic assay endpoints
Antifungal screening studies
Ergosterol and chitin inhibition context
Candida susceptibility endpoints
Cancer cell-model SAR studies
Para-substitution pattern review
Cytotoxicity and selectivity endpoint review
CNS research compound design
Metabolic stability and conformational bias
CYP stability and CNS permeability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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